N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group, a methyl group, and a dihydrophthalazine carboxamide moiety. Its distinct molecular configuration makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-chloro-4-fluoroaniline with phthalic anhydride under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including methylation and carboxamidation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods not only enhance the efficiency of the production process but also minimize the generation of by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the field of oncology.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active sites of these enzymes, the compound can disrupt their function and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares a similar chloro-fluorophenyl group and exhibits comparable biological activities.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar structure, known for its antibacterial properties.
Uniqueness
What sets N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide apart is its unique dihydrophthalazine carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H11ClFN3O2 |
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Molecular Weight |
331.73 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H11ClFN3O2/c1-21-16(23)11-5-3-2-4-10(11)14(20-21)15(22)19-9-6-7-13(18)12(17)8-9/h2-8H,1H3,(H,19,22) |
InChI Key |
FPUMVLFRMRRGLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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